Imide de thionyle (triphénylméthyle)

Vue d'ensemble

Description

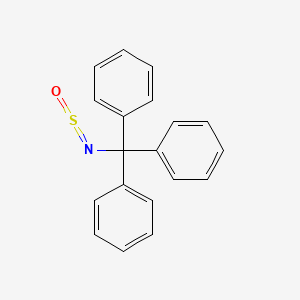

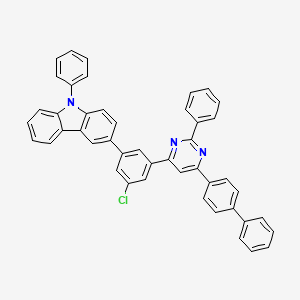

(Triphenylmethyl)thionyl Imide is a useful research compound. Its molecular formula is C19H15NOS and its molecular weight is 305.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (Triphenylmethyl)thionyl Imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Triphenylmethyl)thionyl Imide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de sulfonimidoylation

L'imide de thionyle (triphénylméthyle) est largement utilisée comme réactif dans les réactions de sulfonimidoylation . Ce processus est crucial pour introduire un groupe sulfonimidoyle dans les molécules organiques, ce qui peut modifier considérablement leurs propriétés chimiques. La capacité du composé à faciliter l'ajout d'un groupe fonctionnel azote-soufre le rend précieux pour la synthèse des sulfonamides et des sulfonimidamides, des composés ayant des applications répandues dans les produits pharmaceutiques et les agrochimiques.

Synthèse des sulfonamides

Le composé sert de réactif clé dans la synthèse monotope des sulfonamides . Les sulfonamides sont une classe de composés organiques qui ont de larges applications en chimie médicinale, en particulier comme antibiotiques. L'efficacité de l'imide de thionyle (triphénylméthyle) dans cette synthèse en fait un atout précieux dans le développement de nouveaux agents thérapeutiques.

Synthèse des sulfonimidamides

Tout comme les sulfonamides, l'imide de thionyle (triphénylméthyle) est également utilisée dans la synthèse des sulfonimidamides . Ces composés suscitent un intérêt croissant dans la découverte de médicaments en raison de leurs activités biologiques potentielles. La possibilité de créer des structures de sulfonimidamide diverses à l'aide de ce réactif ouvre des possibilités pour découvrir de nouveaux médicaments.

Éthérification au trifluoroéthyle

Ce composé est utilisé dans le processus d'éthérification au trifluoroéthyle . Cette réaction est importante pour introduire des groupes éther trifluoroéthyliques dans les molécules, ce qui peut améliorer leur stabilité métabolique et leur lipophilie - des facteurs clés dans la conception et le développement de médicaments.

Synthèse de ligands

L'imide de thionyle (triphénylméthyle) agit comme un ligand dans diverses synthèses chimiques . Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former des complexes de coordination. Ces complexes sont fondamentaux dans la catalyse et la science des matériaux, faisant du composé un outil essentiel dans ces domaines de recherche.

Chimie analytique

En raison de sa structure chimique et de ses propriétés définies, l'imide de thionyle (triphénylméthyle) est utilisée en chimie analytique à des fins de standardisation et d'étalonnage . Sa pureté et sa stabilité en font un excellent standard pour comparer et déterminer la concentration d'autres substances.

Production biopharmaceutique

Dans l'industrie biopharmaceutique, l'imide de thionyle (triphénylméthyle) est impliquée dans la synthèse de molécules complexes utilisées dans la production de médicaments . Son rôle dans la facilitation de diverses réactions chimiques en fait un composant essentiel dans la fabrication de composés biologiquement actifs.

Recherche sur les composés sensibles à l'air

Le composé est également important dans la recherche impliquant des matériaux sensibles à l'air . Sa stabilité dans des conditions inertes permet aux scientifiques d'étudier les réactions et les propriétés de substances qui se dégraderaient autrement en présence d'air, fournissant des informations sur de nouveaux matériaux et mécanismes réactionnels.

Mécanisme D'action

Mode of Action

(Triphenylmethyl)thionyl Imide is used as a reagent in the process of sulfonimidoylation . It is dissolved in THF (Tetrahydrofuran) at 0 °C, and then 4-Fluorophenylmagnesium bromide is added . This mixture is stirred for a few minutes before tert-Butyl hypochlorite is added in the dark and stirred for 15 minutes

Biochemical Pathways

It is known to be used in the synthesis of sulfonamides and sulfonimidamides .

Result of Action

It is known to be used as a reagent in chemical synthesis

Action Environment

(Triphenylmethyl)thionyl Imide is sensitive to air and is recommended to be stored under inert gas . It is also recommended to be stored in a cool and dark place, preferably below 15°C . These environmental factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

(Triphenylmethyl)thionyl Imide plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonimidamides. It acts as a sulfinylamine reagent, facilitating the formation of sulfonimidamides through a one-pot, three-component synthesis process . This compound interacts with various enzymes and proteins during these reactions. For instance, it can react with Grignard reagents and amines in the presence of triethylamine to form the desired sulfonimidamide products . The interactions between (Triphenylmethyl)thionyl Imide and these biomolecules are primarily based on nucleophilic substitution and addition reactions, which are crucial for the formation of the final products.

Cellular Effects

The effects of (Triphenylmethyl)thionyl Imide on various types of cells and cellular processes are not extensively documented. Its role in biochemical synthesis suggests that it may influence cell function by participating in the modification of biomolecules. For example, the formation of sulfonamides and sulfonimidamides can impact cell signaling pathways and gene expression by altering the availability and activity of these compounds within the cell . Additionally, (Triphenylmethyl)thionyl Imide may affect cellular metabolism by interacting with enzymes involved in these pathways, thereby influencing the overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of (Triphenylmethyl)thionyl Imide involves its ability to act as a sulfinylamine reagent. This compound exerts its effects at the molecular level through nucleophilic substitution and addition reactions. It binds to various biomolecules, including Grignard reagents and amines, to form sulfonimidamides . These reactions are facilitated by the presence of triethylamine, which acts as a base to deprotonate the amine and promote the nucleophilic attack on the (Triphenylmethyl)thionyl Imide molecule . This process results in the formation of the desired sulfonimidamide products, which can then participate in further biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Triphenylmethyl)thionyl Imide can change over time due to its stability and degradation properties. This compound is sensitive to air and should be stored under inert gas conditions to prevent degradation . Over time, exposure to air and moisture can lead to the decomposition of (Triphenylmethyl)thionyl Imide, reducing its effectiveness in biochemical reactions. Long-term studies in in vitro and in vivo settings have shown that the stability of this compound is crucial for maintaining its activity and ensuring consistent results in biochemical synthesis .

Dosage Effects in Animal Models

The effects of (Triphenylmethyl)thionyl Imide in animal models vary with different dosages. At lower doses, this compound can effectively participate in biochemical reactions without causing significant toxic or adverse effects . At higher doses, (Triphenylmethyl)thionyl Imide may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of carefully controlling the dosage of (Triphenylmethyl)thionyl Imide in experimental settings to avoid adverse outcomes.

Metabolic Pathways

(Triphenylmethyl)thionyl Imide is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides and sulfonimidamides. It interacts with enzymes such as Grignard reagents and amines to facilitate the formation of these compounds . The presence of triethylamine as a base is essential for promoting the nucleophilic substitution and addition reactions that lead to the formation of the final products . These interactions can influence the overall metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of (Triphenylmethyl)thionyl Imide within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, (Triphenylmethyl)thionyl Imide can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are crucial for ensuring the proper distribution of (Triphenylmethyl)thionyl Imide and its participation in biochemical reactions.

Subcellular Localization

The subcellular localization of (Triphenylmethyl)thionyl Imide is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, (Triphenylmethyl)thionyl Imide may be localized to the cytoplasm or nucleus, depending on the presence of specific targeting signals that direct its transport . These localization patterns are essential for understanding the activity and function of (Triphenylmethyl)thionyl Imide within the cell.

Propriétés

IUPAC Name |

[diphenyl-(sulfinylamino)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWDUCXQUBHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indol-4-ol,2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-](/img/structure/B1496961.png)

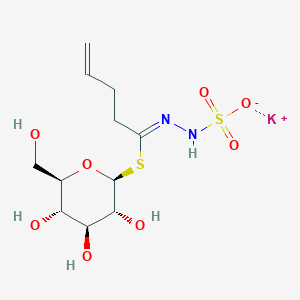

![1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1496962.png)

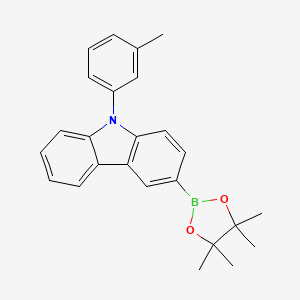

![(S)-7'-[Bis[3,5-bis(tert-butyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-methanamine](/img/structure/B1496967.png)

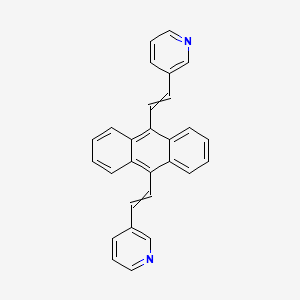

![2-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B1496968.png)

![N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine](/img/structure/B1496969.png)

![methyl 4-[(10S,13R)-3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1496974.png)

![Glycinamide, N2-[(phenylmethyl)sulfonyl]-D-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]-](/img/structure/B1496988.png)